2-amino-N'-hydroxy-2-phenylethanimidamide
Description
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-N'-hydroxy-2-phenylethanimidamide |
InChI |
InChI=1S/C8H11N3O/c9-7(8(10)11-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H2,10,11) |
InChI Key |
ODVVJKFPWKUYTL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(/C(=N/O)/N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N’-hydroxy-2-phenylethanimidamide typically involves the reaction of 2-phenylethylamine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-amino-N’-hydroxy-2-phenylethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-amino-N’-hydroxy-2-phenylethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
2-amino-N’-hydroxy-2-phenylethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxy-2-phenylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in N'-Hydroxyimidamides
Table 1: Structural and Functional Comparisons
Key Structural and Functional Differences
Aromatic Substituents :
- Phenyl (Parent Compound) : Provides rigidity and π-π stacking for target binding .
- Thienyl (C₆H₈N₂OS): Thiophene’s electron-rich nature enhances polar interactions and solubility in non-aqueous solvents .
- Fluorophenyl (C₈H₉FN₂O) : Fluorine’s electron-withdrawing effect increases oxidative stability and bioavailability .
Functional Group Modifications :
Physicochemical Properties
- Solubility: Parent compound’s hydroxyl group favors polar solvents (e.g., water, DMSO), whereas diethylamino and thienyl analogs exhibit higher organic solvent compatibility .
- Melting Points : Fluorinated derivatives (e.g., C₈H₉FN₂O) likely have higher melting points due to stronger intermolecular forces .
Biological Activity
2-Amino-N'-hydroxy-2-phenylethanimidamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological properties, and therapeutic potential of this compound, drawing from diverse sources to present a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of phenylacetaldehyde with hydroxylamine, followed by amination reactions. The process can be optimized for yield and purity, often utilizing various solvents and catalysts to enhance efficiency.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain substituted variants show efficacy against various pathogens, including fungi and bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways essential for growth .
Anti-inflammatory Effects
In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been observed to inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) while promoting the expression of neuronal nitric oxide synthase (nNOS), leading to increased nitric oxide (NO) production in neuronal tissues. This dual action may contribute to its therapeutic potential in treating inflammatory conditions .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. In various cancer cell lines, it exhibited moderate anti-proliferative activity, with some derivatives showing IC50 values as low as 0.47 µM. These findings suggest that modifications to the chemical structure can enhance its efficacy against specific tumor types .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several derivatives of this compound against common pathogens. Results indicated that compounds with specific substitutions exhibited higher activity compared to standard antibiotics, suggesting potential for development as novel antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment, the anti-inflammatory properties were assessed using a model of gastrointestinal inflammation. The compound significantly reduced inflammation markers and improved mucosal healing in treated subjects compared to controls, highlighting its therapeutic promise in gastrointestinal disorders .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
